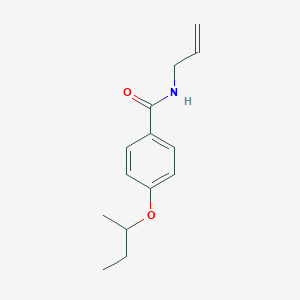![molecular formula C16H18ClNO B268327 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine](/img/structure/B268327.png)
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine, also known as JNJ-42165279, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist. The compound may also modulate the activity of other neurotransmitter systems, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine can modulate the activity of the dopamine system in various brain regions, including the striatum and prefrontal cortex. It has been shown to increase dopamine release in the striatum, which is involved in reward processing and addiction. The compound has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of the dopamine system in various physiological and pathological conditions. However, one limitation is that the compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine. One area of interest is its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Studies have shown that the compound can reduce drug-seeking behavior in animal models of addiction, and it may have similar effects in humans. Another area of interest is its potential use as a tool for studying the role of the dopamine system in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Conclusion
In conclusion, 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine is a compound that has been extensively studied for its potential therapeutic applications in various fields. The compound has a high affinity for the dopamine D2 receptor and may modulate the activity of other neurotransmitter systems. While there are advantages and limitations to using this compound in lab experiments, it has the potential to provide valuable insights into the role of the dopamine system in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Synthesemethoden
The synthesis of 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine involves a multi-step process that includes the reaction of 4-chloro-1-naphthol with epichlorohydrin to form the chlorohydrin intermediate. The intermediate is then reacted with piperidine to form the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and addiction research. The compound has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and addiction. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Eigenschaften
Produktname |
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine |
|---|---|
Molekularformel |
C16H18ClNO |
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
3-[(4-chloronaphthalen-1-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C16H18ClNO/c17-15-7-8-16(14-6-2-1-5-13(14)15)19-11-12-4-3-9-18-10-12/h1-2,5-8,12,18H,3-4,9-11H2 |
InChI-Schlüssel |
NXOSDRYWPZAGJR-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl |
Kanonische SMILES |
C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)

![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)

![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)



![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)